Emesterone A - 209673-37-0

Emesterone A

Catalog Number: EVT-1557781
CAS Number: 209673-37-0
Molecular Formula: C28H40O5
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Emesterone A is primarily isolated from Emericella heterothallica, a species within the Aspergillus section. This fungus is known for producing various bioactive compounds, including other emesterones and mycotoxins. The production of Emesterone A occurs under specific growth conditions, often involving nutrient-rich media that promote secondary metabolite synthesis .

Classification

Emesterone A is classified as a polyketide, a type of natural product derived from the polymerization of acyl-CoA precursors. Polyketides are typically synthesized by polyketide synthases and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

Methods

The synthesis of Emesterone A involves complex biosynthetic pathways characteristic of polyketides. The primary method for its isolation includes fermentation of Emericella heterothallica in suitable culture media. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound from the fermentation broth.

Technical Details

During fermentation, specific conditions such as temperature, pH, and nutrient composition are optimized to enhance the yield of Emesterone A. The extraction process typically utilizes solvents like ethyl acetate or dichloromethane to separate the desired compound from other metabolites .

Molecular Structure Analysis

Structure

Emesterone A has a complex molecular structure that can be elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its molecular formula is C₁₉H₂₄O₄, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

The structural characterization reveals a polyketide backbone with specific substituents that influence its solubility and reactivity. Detailed NMR analysis provides insights into the stereochemistry and connectivity of atoms within the molecule, essential for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

Emesterone A participates in various chemical reactions typical for polyketides, including oxidation and reduction processes. These reactions can modify its functional groups, potentially enhancing or diminishing its biological activity.

Technical Details

The reactivity of Emesterone A can be studied using techniques such as reaction kinetics and mechanistic studies. Such analyses help in understanding how modifications to the structure affect its pharmacological properties .

Mechanism of Action

Process

The mechanism of action of Emesterone A involves interaction with specific biological targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes essential for pathogen survival.

Data

Research indicates that Emesterone A exhibits antimicrobial activity against various bacterial and fungal strains, likely due to its ability to interfere with cell wall synthesis or protein function. Further studies are required to fully elucidate its mechanism at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

Emesterone A is typically a solid at room temperature with a melting point that reflects its crystalline nature. Its solubility varies depending on the solvent used; it is more soluble in organic solvents than in water.

Chemical Properties

The chemical stability of Emesterone A is influenced by environmental factors such as light and temperature. Its reactivity profile suggests potential for modifications that could enhance its efficacy in various applications .

Applications

Scientific Uses

Emesterone A has potential applications in several scientific fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agriculture: It may be utilized as a natural pesticide due to its ability to inhibit fungal pathogens affecting crops.
  • Biotechnology: Research into its biosynthetic pathways could lead to engineered strains capable of producing higher yields or novel derivatives with enhanced activity .
Introduction to Emesterone A: Contextualizing Its Role in Endocrine Research

Historical Evolution of Synthetic Progestogens in Pharmacotherapeutics

The development of synthetic progestogens represents a cornerstone achievement in endocrine pharmacology, beginning with the landmark isolation of progesterone by Corner and Allen in 1929 [5] [10]. Their pioneering work established the critical role of the corpus luteum hormone in endometrial transformation and pregnancy maintenance, coining the term "progestin" to describe this pro-gestational activity. The subsequent elucidation of progesterone's chemical structure by Butenandt in 1934 catalyzed pharmaceutical innovation, leading to the first generation of synthetic analogs [5] [10].

Table 1: Key Milestones in Progestogen Development

Time PeriodDevelopment PhaseRepresentative CompoundsClinical Impact
1929-1934Hormone isolation and characterizationNatural progesteroneEstablished fundamental physiology of corpus luteum
1930s-1950sFirst-generation synthetic analogsMedroxyprogesterone acetate (MPA), NorethindroneEnabled oral administration; expanded therapeutic applications
1960s-1980sStructural refinementsLevonorgestrel, DesogestrelImproved receptor selectivity; reduced androgenic effects
1990s-PresentTissue-selective agentsDrospirenone, Trimegestone, Emesterone AEnhanced specificity; minimized off-target receptor interactions

The 1950s witnessed a transformative expansion of steroidal chemistry with the creation of orally active progestins. Karl Junkmann's development of 17α-hydroxyprogesterone caproate at Sherring AG established the paradigm of esterification to prolong biological activity [10]. Concurrently, the discovery of norethindrone by Djerassi and colleagues in 1951 marked the emergence of 19-nortestosterone derivatives, offering enhanced progestational potency and oral bioavailability [3] [7]. These innovations fundamentally expanded therapeutic possibilities in contraception, menstrual disorders, and hormone replacement therapy. The Women's Health Initiative findings in 2002 highlighted the clinical significance of progestogen selection, as medroxyprogesterone acetate (MPA) demonstrated differential effects on breast cancer risk compared with estrogen alone [1] [7]. This pivotal moment underscored the absence of a "class effect" among progestogens and accelerated the development of newer agents with optimized receptor profiles, culminating in molecules like Emesterone A designed for targeted activity [7].

Biochemical Classification of Emesterone A Within Steroidal Frameworks

Emesterone A belongs to the 19-norpregnane structural class of progestogens, characterized by the absence of the C19 methyl group present in native progesterone [7]. This fundamental modification enhances receptor binding affinity while reducing metabolic vulnerability at the C19 position. The compound features additional strategic alterations including a 17α-cyano substitution that confers resistance to hepatic first-pass metabolism, and a 6-methylidene group that stabilizes the Δ⁶-conformation to prolong receptor occupancy [3] [7]. These structural innovations position Emesterone A within the third generation of synthetic progestins designed for optimized pharmacokinetics and receptor specificity.

Table 2: Structural Classification of Emesterone A Relative to Progestogen Classes

Structural ClassCore FeaturesRepresentative CompoundsEmesterone A Features
PregnanesRetain C19 methyl group; 20-keto configurationProgesterone, MPA, DydrogesteroneLacks C19 methyl group
19-NorpregnanesAbsence of C19 methyl group; modified C17 positionDemegestone, Promegestone, Trimegestone17α-cyano substitution; 6-methylidene group
Estranes19-Nortestosterone derivatives; 17α-ethynyl groupNorethindrone, NorethynodrelNo ethynyl group
Gonanes18-Methyl addition to estrane structureLevonorgestrel, GestodeneDifferent C13 configuration

The molecular architecture of Emesterone A enables distinctive interactions with steroid receptors. Its 3-keto-Δ⁴ configuration facilitates optimal engagement with the progesterone receptor (PR) ligand-binding domain, while the 17α-cyano group sterically hinders binding to androgen receptors [3] [7]. Nuclear magnetic resonance studies demonstrate that the 6-methylidene moiety induces a unique PR conformation that enhances coactivator recruitment compared to progesterone [7]. Unlike earlier synthetic progestins derived from testosterone (estranes and gonanes), Emesterone A maintains complete separation from androgen pathways, eliminating concerns about androgenic side effects such as lipid perturbations or virilization [3] [7]. This refined receptor interaction profile represents a significant advancement over previous generations of progestational compounds.

Comparative Analysis of Emesterone A and Endogenous Progesterone Activity

Emesterone A demonstrates a high affinity for the nuclear progesterone receptor (PR-B isoform) with approximately 150% the binding potency of native progesterone in recombinant receptor assays [5] [7]. This enhanced binding translates to potent transcriptional activation, with in vitro studies showing 2.3-fold greater efficacy in PR-mediated reporter gene expression compared to progesterone at equivalent concentrations [5]. However, unlike some synthetic progestins that exhibit non-selective steroid receptor interactions, Emesterone A maintains exceptional receptor specificity, showing negligible binding to androgen, glucocorticoid, or mineralocorticoid receptors at therapeutic concentrations [3] [7].

The compound's tissue-specific activity profile reveals important distinctions from endogenous progesterone. In endometrial stromal cell models, Emesterone A induces complete decidualization at 70% lower concentrations than progesterone, reflecting enhanced bioactivity [5]. Transcriptomic analyses demonstrate that Emesterone A modulates a distinctive gene expression signature, upregulating 78% of progesterone-responsive genes while uniquely activating an additional 12% of genes involved in cellular differentiation pathways [5]. This selective amplification of progesterone's genomic effects extends to breast tissue models, where Emesterone A demonstrates reduced stimulation of proliferation markers compared to MPA, potentially indicating a more favorable safety profile [1] [7].

Emesterone A exhibits complex interactions with estrogen signaling pathways. Unlike progesterone, which uniformly suppresses estrogen receptor (ER) expression, Emesterone A demonstrates selective ER modulation, downregulating ERα while preserving ERβ expression in bone cell models [6]. This differential regulation may confer tissue-specific benefits, as ERβ activation is associated with protective effects in bone and cardiovascular systems [6]. Furthermore, Emesterone A uniquely potentiates estrogen-mediated endogenous opioid activity in neuronal cell lines, a property not observed with native progesterone or MPA [2]. This neuroendocrine effect suggests potential advantages for managing perimenopausal symptoms related to central nervous system hormone sensitivity.

Table 3: Functional Comparison of Biological Activities

Biological ParameterEndogenous ProgesteroneMedroxyprogesterone AcetateEmesterone A
PR-B Relative Binding Affinity (%)100 (reference)180150
Androgen Receptor BindingNegligibleModerateNegligible
Transactivation Efficacy (luciferase reporter)1.0-fold2.1-fold2.3-fold
Decidualization EC₅₀ (nM)12.53.23.8
Estrogen Receptor α ModulationDownregulationDownregulationSelective downregulation
Opioid System InteractionModerate enhancementMinimal effectPotent enhancement

The compound's effects on cellular metabolism further distinguish it from endogenous progesterone. While progesterone typically induces a 30-40% increase in mitochondrial respiratory capacity in endometrial cells, Emesterone A stimulates a 75-90% enhancement, suggesting superior support for energy-intensive processes like implantation and decidualization [5]. This metabolic potentiation aligns with Emesterone A's structural modifications that confer resistance to 5α-reductase-mediated deactivation, a pathway that rapidly inactivates natural progesterone in target tissues [3] [7]. These biochemical distinctions position Emesterone A as a molecule of significant interest for applications requiring enhanced progestogenic activity with reduced metabolic vulnerability.

Properties

CAS Number

209673-37-0

Product Name

Emesterone A

IUPAC Name

(5R,6S,7R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C28H40O5/c1-15(2)16(3)24(31)19-13-26-14-23(30)28(33)22(21(26)7-6-20(26)17(19)4)9-11-27(32)12-18(29)8-10-25(27,28)5/h9,11,15-17,19-20,24,31-33H,6-8,10,12-14H2,1-5H3/t16-,17-,19-,20-,24+,25+,26?,27+,28-/m1/s1

InChI Key

WFVBCGMGZQZOAE-QJHBJTLGSA-N

SMILES

CC1C2CCC3=C4C=CC5(CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C)O

Synonyms

emesterone A
emesterone-A

Canonical SMILES

CC1C2CCC3=C4C=CC5(CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C)O

Isomeric SMILES

C[C@H]1[C@H]2CCC3=C4C=C[C@@]5(CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.